![molecular formula C10H10N2OS B11898928 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a thioxo group at the 5-position and a propan-2-one substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold and subsequent introduction of the thioxo and propan-2-one groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to the compound , used in various pharmaceutical applications.
Thioxoimidazoles: Compounds with a thioxo group attached to an imidazole ring, known for their biological activities.
Propan-2-one derivatives: Compounds with a propan-2-one group, used in organic synthesis and medicinal chemistry.
Uniqueness
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is unique due to its combination of the imidazo[1,2-a]pyridine core, thioxo group, and propan-2-one substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
1-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-8(13)7-11-5-6-12-9(11)3-2-4-10(12)14/h2-6H,7H2,1H3 |
Clave InChI |
BEFFXYNPYSSXNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN1C=CN2C1=CC=CC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


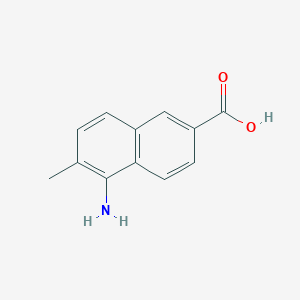

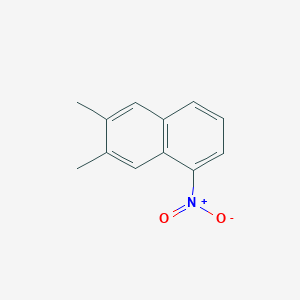
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)



![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
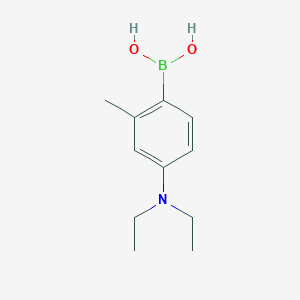
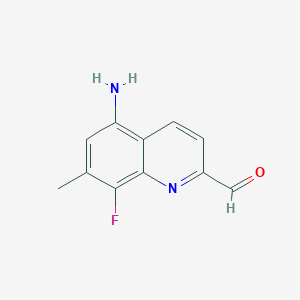
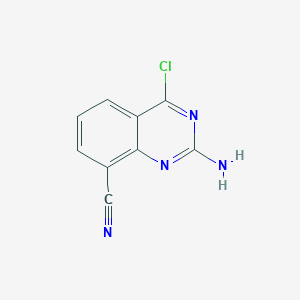
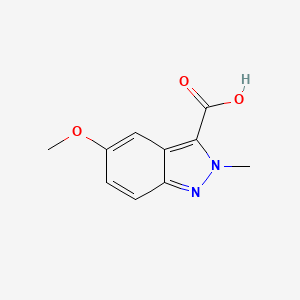
![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

